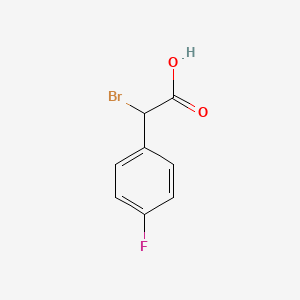

2-Bromo-2-(4-fluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATILMAUMZRFROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584533 | |

| Record name | Bromo(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-33-5 | |

| Record name | Bromo(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Bromo-4-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 2 4 Fluorophenyl Acetic Acid

Regioselective Bromination Approaches

Regioselective bromination is critical for the successful synthesis of 2-bromo-2-(4-fluorophenyl)acetic acid, ensuring that the bromine atom is introduced at the desired alpha-position to the carboxylic acid group.

Direct Alpha-Bromination of 2-(4-Fluorophenyl)acetic Acid Systems

The direct alpha-bromination of 2-(4-fluorophenyl)acetic acid is a common and straightforward approach. This method typically involves the use of a brominating agent in the presence of a catalyst. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic example of this transformation. libretexts.org In this reaction, the carboxylic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the in-situ formation of an acid bromide, which more readily enolizes than the carboxylic acid itself. libretexts.org The resulting enol then reacts with bromine to afford the α-bromo acid bromide, which is subsequently hydrolyzed to yield the final product, this compound. libretexts.org

Key reagents and conditions for this method are summarized in the table below.

| Reagents | Catalyst | Solvent | Conditions | Yield |

| Bromine (Br₂) | Phosphorus tribromide (PBr₃) | None or inert solvent | Heating | Moderate to High |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | Carbon tetrachloride (CCl₄) | Reflux, Radical initiator (e.g., AIBN) | Variable |

Data compiled from various chemical synthesis resources.

The reaction rate is dependent on the concentrations of the ketone and the acid but is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.org

Oxidation of Precursor 2'-Bromo-2-(4-fluorophenyl)acetophenones

An alternative route to this compound involves the oxidation of a suitable precursor, such as 2'-bromo-2-(4-fluorophenyl)acetophenone. This method circumvents the direct bromination of the acetic acid derivative. The synthesis of the acetophenone (B1666503) precursor can be achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with bromoacetyl chloride, followed by regioselective bromination of the resulting acetophenone.

A common method for the oxidation of the α-bromo ketone to the carboxylic acid is the haloform reaction, where the methyl ketone is treated with a halogen in the presence of a base. However, for α-bromo ketones, alternative oxidative cleavage methods are often employed to avoid unwanted side reactions.

| Starting Material | Oxidizing Agent | Reaction Conditions | Product |

| 2'-Bromo-4-fluoroacetophenone | Oxone, Ammonium (B1175870) bromide | Methanol (B129727), Reflux | This compound |

| 2'-Bromo-4-fluorobiphenyl-2-carbaldehyde | Not specified | Not specified | 2'-Bromo-4-fluorobiphenyl-2-carboxylic acid rsc.org |

This table presents examples of oxidation reactions leading to related carboxylic acids.

One study reports the use of Oxone in the presence of ammonium bromide in methanol for the regioselective synthesis of α-bromo ketones from the corresponding ketones, which could then be further oxidized. chemicalbook.com

Hydrolytic Cleavage of Ester Derivatives of this compound

The synthesis of this compound can also be achieved through the hydrolysis of its corresponding ester derivatives. This two-step approach involves first the synthesis of the α-bromo ester, followed by its hydrolysis to the carboxylic acid. The esterification of 2-(4-fluorophenyl)acetic acid followed by α-bromination can sometimes offer better control and higher yields compared to the direct bromination of the carboxylic acid.

The hydrolysis of the ester is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is generally achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. google.com Subsequent acidification of the reaction mixture yields the desired carboxylic acid.

A patent describes a method for preparing 4-bromo-2,3,5,6-tetrafluorophenylacetic acid which involves the hydrolysis of an intermediate diethyl ester using an inorganic base like NaOH or KOH in water, followed by heating and decarboxylation. google.com

Enantioselective Synthesis of this compound Stereoisomers

The development of methods for the enantioselective synthesis of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. In the context of synthesizing chiral this compound, a chiral auxiliary can be attached to the 2-(4-fluorophenyl)acetic acid starting material to form a chiral ester or amide. Subsequent diastereoselective bromination of the α-carbon, controlled by the stereochemistry of the auxiliary, followed by removal of the auxiliary, would afford the desired enantiomer of the α-bromo acid.

While specific examples for this compound are not prevalent in the provided search results, this strategy is a well-established method for the asymmetric synthesis of α-functionalized carboxylic acids.

Asymmetric Catalysis in Carbon-Bromine Bond Formation

Asymmetric catalysis represents a powerful tool for the enantioselective formation of carbon-heteroatom bonds, including the C-Br bond. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the bromination reaction. For the synthesis of enantiomerically enriched this compound, a potential strategy would be the catalytic asymmetric bromination of a suitable precursor, such as a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a 2-(4-fluorophenyl)acetate ester.

Research in this area is ongoing, with the development of new chiral ligands and catalysts continually expanding the scope and efficiency of asymmetric halogenation reactions.

Diastereoselective and Enantioselective Separation Techniques

The presence of a chiral center at the α-carbon of this compound necessitates effective separation techniques to isolate the desired stereoisomers, which is critical for its application in pharmaceuticals and other specialized fields. As a racemic mixture, the compound consists of two enantiomers that require resolution.

Enzymatic Kinetic Resolution: A prominent method for the chiral resolution of structurally similar fluorinated arylcarboxylic acids is enzymatic kinetic resolution. nih.govmdpi.com This technique leverages the stereospecificity of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For instance, a lipase (B570770) can selectively hydrolyze the ester of the (R)-enantiomer, allowing for the separation of the resulting (R)-acid from the unreacted (S)-ester. The efficiency of this separation is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Chiral High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale separations, chiral HPLC is a powerful tool. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Columns such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OJ-H) are often employed. nih.govmdpi.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) with a modifier like trifluoroacetic acid (TFA), is optimized to achieve maximum separation. nih.gov

Below is a table illustrating typical parameters for the chiral HPLC separation of similar fluorinated arylcarboxylic acids, which are applicable to the target compound.

Table 1: Chiral HPLC Separation Parameters for Fluorinated Arylcarboxylic Acids

| Parameter | Description | Example Value |

|---|---|---|

| Chiral Stationary Phase | The type of chiral column used for separation. | Chiralcel OJ-H, Chiralpak AD-H nih.govmdpi.com |

| Mobile Phase | The solvent system that carries the compound through the column. | Hexane/Isopropanol (95:5) with 0.1% TFA mdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.6 - 1.0 mL/min mdpi.com |

| Detection | The method used to detect the separated enantiomers. | UV at 200nm sielc.com |

Optimization of Synthetic Routes and Process Development

The optimization of synthetic pathways for this compound is centered on improving yield, reducing byproducts, and ensuring the process is scalable and economically viable. This involves detailed studies of reaction mechanisms, careful selection of solvents, and development of robust purification protocols.

Kinetic and Mechanistic Studies of Bromination Reactions

The primary method for synthesizing this compound is the α-bromination of (4-fluorophenyl)acetic acid. Understanding the kinetics and mechanism of this reaction is key to controlling the process and maximizing the yield of the desired product.

Two common mechanisms for this transformation are the Hell-Volhard-Zelinsky (HVZ) reaction and free radical bromination.

Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves converting the carboxylic acid to an acyl bromide using a reagent like phosphorus tribromide (PBr₃). The acyl bromide then tautomerizes to an enol, which is more reactive towards electrophilic attack by bromine (Br₂). The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the final product. The reaction rate is dependent on the concentrations of the acyl bromide and bromine.

Free Radical Bromination: A more common laboratory-scale method involves the use of a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN). chemicalbook.com The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals.

Propagation: These radicals abstract a bromine atom from NBS to form a bromine radical. The bromine radical then abstracts the α-hydrogen from (4-fluorophenyl)acetic acid, creating a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to form the product and a new succinimidyl radical, which continues the chain.

Termination: Radicals combine to end the chain reaction.

Kinetic studies focus on optimizing temperature, initiator concentration, and reagent stoichiometry to favor product formation over side reactions, such as dibromination. google.com

Solvent System Rationalization and Green Chemistry Integration

The choice of solvent significantly impacts reaction rate, yield, and environmental footprint. Traditional syntheses often use halogenated solvents like carbon tetrachloride (CCl₄) for radical brominations. chemicalbook.com However, due to their toxicity and environmental harm, green chemistry principles advocate for their replacement. monash.edu

Solvent Selection: The rationalization of a solvent system involves considering polarity, boiling point, and solubility of reactants and products. Polar aprotic solvents like dimethylformamide (DMF) can be used, but their high boiling points can make removal difficult. Greener alternatives include esters like ethyl acetate (B1210297) or ketones, which are less toxic. google.com

Green Chemistry Integration: The application of green chemistry principles aims to make the synthesis more sustainable. mdpi.comrsc.org Key strategies include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) where possible. mdpi.commdpi.com While the reactants may have low solubility in water, techniques like phase-transfer catalysis can overcome this limitation. google.com

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. monash.edu

Catalysis: Using catalytic amounts of reagents, such as AIBN in radical bromination, instead of stoichiometric amounts of toxic reagents. monash.edumdpi.com

Table 2: Comparison of Solvents for Bromination Reactions

| Solvent | Type | Traditional/Green | Key Considerations |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Halogenated | Traditional | Effective for radical reactions but is toxic and an ozone-depleting substance. chemicalbook.com |

| Toluene | Aromatic | Traditional | Used for extraction and recrystallization; moderately toxic. google.comgoogleapis.com |

| Ethyl Acetate | Ester | Green | Lower toxicity, effective for extraction, considered a greener alternative. google.com |

| Water | Protic | Green | The most environmentally benign solvent, but often requires phase-transfer catalysts for non-polar reactants. mdpi.comgoogle.com |

| Ethanol | Alcohol | Green | Biodegradable and low toxicity; can be used in certain reaction and purification steps. mdpi.com |

Chromatographic and Crystallization Methodologies for Purification

Effective purification is essential to isolate this compound with high purity. The primary methods employed are crystallization and chromatography.

Crystallization: This is the most common method for purifying the final product on a large scale. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. uct.ac.za The desired compound crystallizes out, leaving impurities behind in the solvent.

Solvent Selection: A suitable solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Toluene is a commonly used solvent for recrystallizing similar α-bromo phenylacetic acids. googleapis.com

Procedure: The crude solid is dissolved in a minimum amount of hot solvent to form a saturated solution. The solution is then filtered while hot to remove any insoluble impurities. Upon cooling, the pure product crystallizes. The crystals are collected by filtration (e.g., using a Buchner funnel) and washed with a small amount of cold solvent to remove any remaining mother liquor. uct.ac.za

Chromatographic Purification: For higher purity requirements or smaller scales, column chromatography is used.

Technique: The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (eluent) is passed through the column. Separation occurs based on the differential adsorption of the compound and its impurities to the silica gel.

Eluent System: A common eluent system for purifying similar compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl ether or ethyl acetate. chemicalbook.comgoogle.com The polarity of the eluent is optimized to achieve the best separation.

Table 3: Purification Methodologies

| Method | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Solvent (e.g., Toluene), Temperature Gradient | Scalable, cost-effective, can yield very pure material. googleapis.comuct.ac.za | Yield can be lower due to product solubility in the mother liquor. |

| Column Chromatography | Stationary Phase (e.g., Silica Gel), Eluent (e.g., Hexane/Ethyl Acetate) | High purity, good for separating closely related impurities. chemicalbook.comgoogle.com | Less scalable, requires large volumes of solvent, more costly. |

Chemical Reactivity and Derivatization Strategies for 2 Bromo 2 4 Fluorophenyl Acetic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of 2-bromo-2-(4-fluorophenyl)acetic acid is a prime target for various functionalization reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecules.

Esterification and Amidation Reactions for Diverse Scaffolds

Esterification and amidation are fundamental transformations of the carboxylic acid group, converting it into esters and amides, respectively. These reactions are crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst or using coupling agents leads to the formation of the corresponding esters. For instance, the reaction with ethanol (B145695) would yield ethyl 2-bromo-2-(4-fluorophenyl)acetate. synquestlabs.com These ester derivatives can serve as intermediates for further synthetic manipulations.

Amidation: Similarly, amidation involves the reaction of the carboxylic acid with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form amides. This reaction is widely used to link the this compound core to various amine-containing molecules, including amino acids and other bioactive scaffolds. The resulting amides, such as 2-(4-Bromo-2-fluorophenyl)acetamide, are important structural motifs in many pharmaceutical compounds. oakwoodchemical.com

Table 1: Examples of Esterification and Amidation Products

| Reactant | Reagent | Product |

| This compound | Ethanol (in presence of acid catalyst) | Ethyl 2-bromo-2-(4-fluorophenyl)acetate synquestlabs.com |

| This compound | Ammonia (B1221849)/Amine (with coupling agent) | 2-Bromo-2-(4-fluorophenyl)acetamide oakwoodchemical.com |

Reductions to Corresponding Aldehyde and Alcohol Derivatives

The carboxylic acid functionality can be reduced to either an aldehyde or a primary alcohol, providing entry into another set of valuable synthetic intermediates.

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. Milder reducing agents or specialized methods are often employed to achieve this conversion. The resulting 2-bromo-2-(4-fluorophenyl)acetaldehyde would be a reactive intermediate for subsequent carbon-carbon bond-forming reactions.

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), readily reduce the carboxylic acid to the corresponding primary alcohol, 2-bromo-2-(4-fluorophenyl)ethanol. chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk This transformation provides a hydroxyl group that can be further functionalized.

Table 2: Reduction Products of this compound

| Starting Material | Reducing Agent | Product |

| This compound | Mild reducing agent (e.g., DIBAL-H) | 2-Bromo-2-(4-fluorophenyl)acetaldehyde |

| This compound | Strong reducing agent (e.g., LiAlH₄) | 2-Bromo-2-(4-fluorophenyl)ethanol chemguide.co.ukyoutube.com |

Transformations Involving the Alpha-Bromine Stereocenter

The bromine atom at the alpha position to the carboxylic acid is highly reactive and serves as a key handle for introducing a variety of substituents through nucleophilic substitution, elimination, and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles

The alpha-bromo position is susceptible to nucleophilic attack, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the substrate structure. masterorganicchemistry.combyjus.comsavemyexams.com The presence of the adjacent carbonyl group can influence the reaction pathway. libretexts.org

Sₙ2 Reactions: With strong, unhindered nucleophiles, the reaction typically follows a bimolecular (Sₙ2) pathway, leading to an inversion of stereochemistry at the alpha-carbon. byjus.com A wide range of nucleophiles can be employed, including azides, cyanides, and amines, to introduce diverse functionalities. For example, reaction with sodium azide (B81097) would yield 2-azido-2-(4-fluorophenyl)acetic acid, a precursor to the corresponding amino acid.

Sₙ1 Reactions: In the presence of a polar protic solvent and a weaker nucleophile, the reaction may proceed through a unimolecular (Sₙ1) mechanism. byjus.commasterorganicchemistry.com This involves the formation of a carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products. masterorganicchemistry.com The stability of the benzylic carbocation, enhanced by the phenyl ring, can favor this pathway under appropriate conditions.

A notable application is the synthesis of α-amino acids. For instance, reaction with ammonia can produce 2-amino-2-(4-fluorophenyl)acetic acid. libretexts.org

Elimination Reactions Leading to Unsaturated Phenylacetic Acid Analogues

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to form an α,β-unsaturated carboxylic acid. libretexts.org In this reaction, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the beta-carbon), leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org This provides a route to (E/Z)-2-(4-fluorophenyl)acrylic acid derivatives, which are valuable Michael acceptors and monomers for polymerization.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The alpha-bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds. These reactions are powerful tools for creating more complex molecular architectures.

Suzuki Coupling: In a Suzuki coupling reaction, the alpha-bromo compound is reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl groups at the alpha-position.

Stille Coupling: The Stille reaction involves the coupling of the alpha-bromo derivative with an organotin compound, also catalyzed by palladium. beilstein-journals.org This method offers another versatile route to C-C bond formation with a high degree of functional group tolerance.

These cross-coupling strategies open up possibilities for synthesizing a wide range of substituted phenylacetic acid derivatives with tailored electronic and steric properties.

Table 3: Transformations at the Alpha-Bromine Stereocenter

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution (Sₙ2) | Strong Nucleophile (e.g., NaN₃, NaCN) | Substituted Phenylacetic Acid |

| Nucleophilic Substitution (Sₙ1) | Weak Nucleophile, Polar Protic Solvent | Racemic Substituted Phenylacetic Acid |

| Elimination (E2) | Strong, Non-nucleophilic Base (e.g., DBU) | Unsaturated Phenylacetic Acid Analogue |

| Suzuki Cross-Coupling | Organoboron reagent, Pd catalyst, Base | α-Aryl/Vinyl Phenylacetic Acid |

| Stille Cross-Coupling | Organotin reagent, Pd catalyst | α-Aryl/Vinyl Phenylacetic Acid |

Directed Transformations on the 4-Fluorophenyl Ring

The functional groups of this compound provide a means to direct further substitutions on the aromatic ring with high regioselectivity. The fluorine atom and the carboxylate group can both act as directing moieties, enabling precise chemical modifications.

Ortho-Lithiation and Other Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, achieving substitution exclusively at the position ortho to a directing metalation group (DMG). wikipedia.orgresearchgate.net This method relies on the coordination of an organolithium reagent, typically an alkyllithium like n-butyllithium, by a Lewis basic DMG. wikipedia.orgbaranlab.org This coordination increases the kinetic acidity of the adjacent ortho-protons, facilitating deprotonation by the alkyllithium base to form a lithiated aryl intermediate. organic-chemistry.org This intermediate can then react with various electrophiles to yield ortho-substituted products with high regioselectivity, a distinct advantage over traditional electrophilic aromatic substitution which often yields a mixture of ortho and para isomers. wikipedia.orgbaranlab.org

In the case of this compound, after conversion to its lithium carboxylate salt, there are two potential DMGs: the carboxylate group (-COO⁻Li⁺) and the fluorine atom.

Fluorine as a DMG: The fluorine atom is recognized as an effective DMG. umich.edu Located at the C-4 position, it directs lithiation to the adjacent C-3 and C-5 positions.

Carboxylate as a DMG: The carboxylate group is also a known DMG, directing metalation to its ortho positions (C-2 and C-6).

A competition between these directing groups determines the site of metalation. The fluorine atom is a powerful ortho-directing group in these reactions. umich.edu Given its position, deprotonation is strongly favored at the C-3 and C-5 positions, which are ortho to the fluorine. The resulting aryllithium species can be trapped with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Electrophilic Quenches for Lithiated this compound

| Electrophile | Functional Group Introduced | Resulting Product Type |

|---|---|---|

| D2O | Deuterium (-D) | Deuterated Phenylacetic Acid Derivative |

| I2 | Iodo (-I) | Iodinated Phenylacetic Acid Derivative |

| (CH3)2SO4 | Methyl (-CH3) | Methylated Phenylacetic Acid Derivative |

| CO2, then H+ | Carboxylic Acid (-COOH) | Phthalic Acid Derivative |

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) | Formylated Phenylacetic Acid Derivative |

| ClSi(CH3)3 | Trimethylsilyl (-Si(CH3)3) | Silylated Phenylacetic Acid Derivative |

Further Electrophilic Aromatic Substitutions and Regioselectivity

Electrophilic aromatic substitution (EAS) provides another major pathway for modifying the 4-fluorophenyl ring. studysmarter.co.uk The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the ring. libretexts.org For this compound, two groups influence the position of incoming electrophiles: the fluorine atom at C-4 and the 2-bromoacetic acid side chain at C-1.

Fluorine (-F): The fluorine atom is an ortho-, para-director. While it is strongly electronegative and deactivates the ring towards substitution via induction, its lone pairs can be donated into the ring through resonance. researchgate.net This resonance effect stabilizes the arenium ion intermediate when substitution occurs at the ortho or para positions. libretexts.org Since the para position is already occupied, the fluorine atom directs incoming electrophiles to the C-3 and C-5 positions.

2-Bromoacetic acid side chain [-CH(Br)COOH]: This is a strongly electron-withdrawing and deactivating group due to the inductive effects of both the bromine atom and the carboxylic acid function. Deactivating groups without lone pairs adjacent to the ring are typically meta-directors. libretexts.orgyoutube.com Therefore, this group directs incoming electrophiles to the C-3 and C-5 positions.

In a rare instance of concordance, both the ortho-, para-directing fluorine and the meta-directing side chain guide the electrophile to the same positions: C-3 and C-5. This reinforcing effect leads to a high degree of regioselectivity for substitution at these sites.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | -NO2 | 2-Bromo-2-(4-fluoro-3-nitrophenyl)acetic acid |

| Halogenation | Br2/FeBr3 | -Br | 2-Bromo-2-(3-bromo-4-fluorophenyl)acetic acid |

| Sulfonation | SO3/H2SO4 | -SO3H | 2-Bromo-2-(4-fluoro-3-sulfophenyl)acetic acid |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | -COCH3 | 2-Bromo-2-(3-acetyl-4-fluorophenyl)acetic acid |

Palladium-Catalyzed Aryl Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. While these reactions, such as the Suzuki, Heck, and Sonogashira couplings, traditionally rely on aryl halides (bromides or iodides) as substrates, the reactivity of the specific C-Br bond in this compound directs these transformations in a specific manner. nih.govorganic-chemistry.orgwikipedia.org The primary site for palladium-catalyzed coupling is the activated C-Br bond at the alpha-position of the carboxylic acid, a process known as α-arylation. nih.gov This strategy is a powerful method for creating 2-aryl-2-(4-fluorophenyl)acetic acid derivatives, including scaffolds found in several commercial drugs. nih.gov

Suzuki-Miyaura Type Reactions: The palladium-catalyzed α-arylation of this compound with various arylboronic acids provides a direct route to biaryl acetic acid derivatives. nih.gov This reaction typically proceeds with high efficiency and tolerates a wide range of functional groups on the arylboronic acid partner. nih.govikm.org.my It represents a key step in the synthesis of profen-class anti-inflammatory drugs.

Table 3: Examples of Suzuki-Miyaura Type α-Arylation

| Arylboronic Acid Partner | Resulting Product | Significance |

|---|---|---|

| Phenylboronic acid | 2-(4-Fluorophenyl)-2-phenylacetic acid | Core structure for various analogs |

| 4-Biphenylboronic acid | 2-(Biphenyl-4-yl)-2-(4-fluorophenyl)acetic acid | Synthesis of Flurbiprofen analog |

| 2-Naphthylboronic acid | 2-(4-Fluorophenyl)-2-(naphthalen-2-yl)acetic acid | Access to polycyclic aromatic derivatives |

| 4-Methoxyphenylboronic acid | 2-(4-Fluorophenyl)-2-(4-methoxyphenyl)acetic acid | Introduction of electron-donating groups |

Heck Type Reactions: In a Heck-type reaction, the palladium catalyst facilitates the coupling of the α-bromo position with an alkene. organic-chemistry.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. libretexts.orgodinity.com This reaction provides access to cinnamic acid derivatives and other unsaturated carboxylic acids.

Table 4: Examples of Heck Type α-Arylation

| Alkene Partner | Resulting Product |

|---|---|

| Styrene | 2-(4-Fluorophenyl)-4-phenylbut-3-enoic acid |

| n-Butyl acrylate | Butyl 2-(carboxy(4-fluorophenyl)methyl)acrylate |

| 1-Octene | 2-(4-Fluorophenyl)dec-3-enoic acid |

Sonogashira Type Reactions: The Sonogashira coupling enables the formation of a C-C bond between the α-carbon and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly effective for synthesizing arylalkynes. wikipedia.orglibretexts.org Applying this to this compound allows for the synthesis of α-alkynyl carboxylic acids, which are valuable intermediates in organic synthesis.

Table 5: Examples of Sonogashira Type α-Alkynylation

| Alkyne Partner | Resulting Product |

|---|---|

| Phenylacetylene | 2-(4-Fluorophenyl)-4-phenylbut-3-ynoic acid |

| Trimethylsilylacetylene | 2-(4-Fluorophenyl)-4-(trimethylsilyl)but-3-ynoic acid |

| 1-Heptyne | 2-(4-Fluorophenyl)non-3-ynoic acid |

Applications of 2 Bromo 2 4 Fluorophenyl Acetic Acid in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

In the realm of medicinal chemistry, 2-bromo-2-(4-fluorophenyl)acetic acid and its structural isomers serve as foundational scaffolds for a variety of therapeutic agents. The presence of the α-bromo group facilitates nucleophilic substitution reactions, allowing for the attachment of diverse functional groups, while the fluorophenyl moiety is a common feature in many modern drugs, known for enhancing metabolic stability and binding affinity.

Building Block for Anti-inflammatory Agents

The 4-bromo-2-fluorophenyl structural motif is a recognized component in the synthesis of anti-inflammatory drugs. For instance, the related compound 4-bromo-2-fluorobiphenyl (B126189) is utilized as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs). google.com The synthesis of such biphenyl (B1667301) compounds often involves precursors like 2-fluoro-4-bromoaniline, which can be derived from bromo-fluoro-substituted aromatic compounds. google.com The core structure provided by bromo-fluorophenyl acetic acids is pivotal for constructing the final pharmacologically active molecule, highlighting the importance of these precursors in developing new treatments for inflammatory conditions.

Key Intermediate in Anticancer Compound Design

Research has demonstrated the potential of phenylacetic acid derivatives in the development of new anticancer agents. googleapis.com Specifically, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and shown to act as potent anticancer agents, particularly against prostate carcinoma cell lines. googleapis.com The synthesis of these phenylacetamide derivatives starts from 4-fluorophenylacetic acid, a closely related precursor to the title compound. Furthermore, other studies have shown that triazole analogues incorporating a bromophenyl group exhibit significant anticancer activity against various cancer cell lines, including CNS, renal, and leukemia cell lines. acs.org These findings underscore the role of bromo-fluorophenyl acetic acid structures as key intermediates in the design of novel chemotherapeutics.

Scaffolds for Enzyme Inhibitors (e.g., Aldose Reductase, Tyrosine Kinase)

The bromo-fluorophenyl scaffold is a critical component in the design of various enzyme inhibitors, which are instrumental in treating a range of diseases.

Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing complications of diabetes. google.comgoogle.com The presence of a bromine atom on a benzopyran scaffold has been shown to influence aldose reductase inhibition activity. google.com Notably, the aldose reductase inhibitor Zenarestat incorporates a 4-bromo-2-fluorophenyl moiety, which is crucial for its interaction with the enzyme's active site. This demonstrates the direct application of this specific structural class in designing potent and specific enzyme inhibitors for managing diabetic complications.

Tyrosine Kinase Inhibitors: Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their inhibitors are a major class of anticancer drugs. justia.com A comprehensive review of small molecule kinase inhibitors reveals that 2-bromo-4-fluorophenylacetic acid has been used as a starting material in the synthesis of a 1,6-naphthyridin-2-one based kinase inhibitor. justia.com The synthesis involves nitration of the phenyl ring followed by several steps to construct the final complex heterocyclic structure. This highlights the utility of this compound as a precursor for targeted cancer therapies.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Bromo-Fluorophenyl Acetic Acid Precursors This table is interactive. Click on the headers to sort.

| Therapeutic Target | Derivative Class | Relevant Precursor/Isomer | Research Findings | Citations |

|---|---|---|---|---|

| Inflammation | Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | 4-Bromo-2-fluorobiphenyl | Serves as an intermediate for NSAIDs. | google.com |

| Cancer (Prostate) | 2-(4-Fluorophenyl)-N-phenylacetamide | 4-Fluorophenylacetic acid | Derivatives show potent cytotoxic activity against PC3 cell lines. | googleapis.com |

| Diabetic Complications | Aldose Reductase Inhibitors | This compound moiety | The 4-bromo-2-fluorophenyl group in Zenarestat is key for binding. | google.com |

| Cancer | Tyrosine Kinase Inhibitors | 2-Bromo-4-fluorophenylacetic acid | Used as a starting material for a 1,6-naphthyridin-2-one inhibitor. | justia.com |

Utility in Agrochemical Development

The application of α-bromo-phenylacetic acids extends into the agrochemical industry, where they serve as intermediates for creating active compounds designed to protect crops and enhance growth. justia.com The halogenated phenylacetic acid structure is a versatile platform for developing new agricultural products.

Intermediate for Herbicidal and Pesticidal Active Principles

Substituted phenylacetic acids and their derivatives are foundational to many commercial herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). justia.com While direct synthesis of a commercial herbicide from this compound is not prominently documented, the general class of α-bromo-phenylacetic acids is explicitly mentioned in patents as being useful intermediates for the agrochemical industry. justia.com Furthermore, related bromo-fluoro phenyl structures are used in pesticide synthesis. For example, 5-bromo-2-fluorobenzeneboronic acid is an important intermediate for producing non-ester pyrethroid compounds, which are a class of pesticides. This indicates the value of the bromo-fluorophenyl scaffold in developing new crop protection agents.

Synthesis of Plant Growth Regulators and Crop Protection Agents

Phenylacetic acid and its derivatives belong to the auxin class of plant growth regulators. googleapis.com Auxins are hormones that regulate numerous developmental processes in plants, including cell elongation, root formation, and flowering. Synthetic auxins are widely used in agriculture and horticulture. Given that this compound is a substituted phenylacetic acid, its structure is analogous to known synthetic auxins. This structural similarity makes it a candidate for investigation and modification in the development of new plant growth regulators with potentially unique activities or selectivities. The development of novel auxins often involves the synthesis of various substituted phenylacetic acids to optimize their biological effect on different plant species. googleapis.com

Construction of Complex Heterocyclic and Spirocyclic Architectures

This compound is a versatile reagent for constructing a variety of cyclic systems due to its dual reactivity. The α-bromo position allows for the formation of new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid functionality can participate in cyclization reactions, often after conversion to a more reactive derivative like an ester or acid chloride.

Imidazo-fused heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, are prominent in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these fused systems often relies on the reaction of a 2-aminoheterocycle with an α-halocarbonyl compound.

While this compound possesses the requisite α-haloacid functionality, a direct, documented application of this specific compound in the synthesis of imidazo-fused heterocycles is not extensively reported in a survey of current literature. Synthetic strategies for these scaffolds typically utilize α-bromoacetophenones or other α-haloketones. researchgate.net Theoretically, the title compound could be converted into a corresponding reactive intermediate suitable for such cyclizations, but specific research findings on this route are limited.

Triazole Systems: The 1,2,4-triazole (B32235) ring is a key component in a multitude of pharmaceutical agents. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be achieved from carboxylic acids. A general synthetic pathway involves the conversion of a carboxylic acid to its corresponding acyl hydrazide, which is then reacted with an isothiocyanate to form an acylthiosemicarbazide, followed by base-catalyzed cyclization.

For this compound, this would involve a multi-step sequence. Although this represents a plausible synthetic route to novel triazoles bearing the 4-fluorophenylmethyl substituent, specific examples detailing this transformation are not readily found in peer-reviewed literature. However, the synthesis of pyrimidine (B1678525) and triazole derivatives containing bromo-phenyl moieties is an active area of research, indicating the value of such scaffolds. nih.govnih.gov

Pyrimidine Systems: Pyrimidines are another class of heterocycles central to the development of new drugs. While numerous pyrimidine derivatives containing a bromo-fluorophenyl group have been synthesized and evaluated for biological activity, their assembly typically does not start from an α-bromo-α-aryl acetic acid. nih.govbldpharm.com For instance, the synthesis of N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, identified as a potent bone anabolic agent, originates from different precursors. nih.gov Established methods for pyrimidine ring formation, such as the Biginelli reaction, utilize β-dicarbonyl compounds and aldehydes, which are not directly accessible from this compound without significant functional group manipulations.

Benzofuran (B130515) Derivatives: The benzofuran scaffold is a core structure in many natural products and synthetic drugs. nih.govresearchgate.net A standard method for synthesizing benzofuran-2-carboxylic acid derivatives involves the O-alkylation of a substituted phenol (B47542) with an α-halo acid, followed by intramolecular cyclization. This compound is a suitable substrate for this type of reaction. The process would involve the reaction of a phenol with the title compound under basic conditions to yield an intermediate aryloxyacetic acid. Subsequent acid-catalyzed cyclization and dehydration would furnish the benzofuran ring. This approach allows for the introduction of the (4-fluorophenyl) group at the 2-position of the benzofuran nucleus, a position often modified to tune biological activity.

Table 1: Potential Benzofuran Structures from this compound

This interactive table illustrates potential benzofuran derivatives accessible from the title compound and various phenolic starting materials.

| Phenolic Reactant | Resulting Benzofuran Derivative (Post-Cyclization) | Potential Substitution Pattern |

| Phenol | 2-(4-Fluorophenyl)benzofuran-3(2H)-one | Unsubstituted Benzofuran Core |

| 4-Methoxyphenol | 2-(4-Fluorophenyl)-6-methoxybenzofuran-3(2H)-one | Methoxy Group at C6 |

| 3,5-Dichlorophenol | 5,7-Dichloro-2-(4-fluorophenyl)benzofuran-3(2H)-one | Dichloro Substitution at C5, C7 |

| Resorcinol | 2-(4-Fluorophenyl)-7-hydroxybenzofuran-3(2H)-one | Hydroxy Group at C7 |

Indole (B1671886) Derivatives: The indole nucleus is arguably one of the most important heterocyclic scaffolds in drug discovery. mdpi.comrjpn.orgijpsr.com A viable strategy for incorporating the structural elements of this compound into an indole framework is through N-alkylation of an aniline (B41778) derivative, followed by cyclization. The reaction of an aniline with the title compound would lead to an N-aryl-α-amino acid derivative. Subsequent intramolecular Friedel-Crafts cyclization or other ring-closing methodologies could then be employed to construct the pyrrole (B145914) ring fused to the aniline benzene (B151609) ring, yielding novel indole-2-carboxylic acid derivatives substituted with a 4-fluorophenyl group at the α-position. This positions the valuable 4-fluorophenyl moiety on a key structural motif for biological interaction.

Table 2: Potential Indole Structures from this compound

This interactive table shows potential indole derivatives accessible through an N-alkylation/cyclization strategy.

| Aniline Reactant | Intermediate N-Aryl Amino Acid | Resulting Indole Derivative (Post-Cyclization) |

| Aniline | 2-Anilino-2-(4-fluorophenyl)acetic acid | 2-(4-Fluorophenyl)-1H-indole-2-carboxylic acid |

| 4-Chloroaniline | 2-(4-Chloroanilino)-2-(4-fluorophenyl)acetic acid | 5-Chloro-2-(4-fluorophenyl)-1H-indole-2-carboxylic acid |

| 3-Methoxyaniline | 2-(3-Methoxyanilino)-2-(4-fluorophenyl)acetic acid | 6-Methoxy-2-(4-fluorophenyl)-1H-indole-2-carboxylic acid |

| 4-Nitroaniline | 2-(4-Nitroanilino)-2-(4-fluorophenyl)acetic acid | 5-Nitro-2-(4-fluorophenyl)-1H-indole-2-carboxylic acid |

Pharmacological and Biological Research Applications of 2 Bromo 2 4 Fluorophenyl Acetic Acid Derivatives

Enzyme Modulatory and Inhibition Studies

The structural features of 2-Bromo-2-(4-fluorophenyl)acetic acid derivatives make them promising candidates for the design of enzyme inhibitors. The phenyl ring can be modified to fit into hydrophobic pockets of enzyme active sites, while the carboxylic acid group can form critical interactions, such as hydrogen bonds. The presence of halogen atoms like bromine and fluorine can further enhance binding affinity and selectivity.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Research into related acetic acid derivatives has shed light on their potential as CA inhibitors.

A study involving a series of 2,4-dioxothiazolidinyl acetic acids, synthesized from thiourea, chloroacetic acid, aromatic aldehydes, and ethyl 2-bromoacetate, evaluated their inhibitory effects on four human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results indicated that these carboxylate compounds were ineffective inhibitors of the cytosolic isoforms hCA I and hCA II, and also showed weak inhibition against the transmembrane, tumor-associated isoform hCA IX. This highlights a degree of selectivity in the interaction between this class of acetic acid derivatives and different CA isoforms. Earlier studies also demonstrated that compounds like bromoacetate (B1195939) can inhibit and modify human Carbonic Anhydrase B. nih.gov

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostanoids and exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins (B1171923) that protect the stomach lining, while COX-2 is inducible and is primarily associated with inflammation and pain. nih.govnih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. stanford.edu

Derivatives containing fluorophenyl motifs have been investigated for their COX inhibitory activity. For instance, in a study of kuwanon derivatives, Kuwanon A demonstrated significant selective inhibition of COX-2, with an IC₅₀ value of 14 µM and a selectivity index (SI) of >7.1, which was comparable to the known COX-2 inhibitor, celecoxib. mdpi.com The selectivity index is a ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, with higher values indicating greater selectivity for COX-2. mdpi.comresearchgate.net

Table 1: COX-1 and COX-2 Inhibition Data for Selected Compounds

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Kuwanon A | >100 | 14 | >7.1 |

| Kuwanon H | >100 | 11 | >9.0 |

| Celecoxib | >100 | 15.8 | >6.3 |

Data sourced from a study on Kuwanon derivatives. mdpi.com

This ability to selectively inhibit COX-2 suggests that scaffolds derived from or related to fluorinated phenylacetic acids are promising for developing new anti-inflammatory agents. mdpi.com

Tyrosine kinases (TKs) are a large family of enzymes that play crucial roles in cellular signal transduction pathways regulating cell growth, differentiation, and proliferation. nih.gov Their dysregulation is implicated in various diseases, including cancer, making them important drug targets. nih.govyale.edu Tyrosine kinase inhibitors (TKIs) have become a major class of cancer therapeutics. drugbank.com

One important member of this family is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. semanticscholar.orgnih.gov Small molecule inhibitors of BTK have been approved for treating various B-cell malignancies. nih.gov Research into different types of BTK inhibitors has revealed that their binding modes within the ATP-binding site can lead to different functional impacts on BCR signaling. semanticscholar.orgnih.gov

Furthermore, bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a target for inflammatory diseases. nih.gov The discovery of inhibitors that selectively target the first bromodomain (BD1) of BRD4 at a novel binding site demonstrates significant anti-inflammatory activity, providing a new avenue for therapeutic intervention. nih.gov The structural motifs present in this compound could be incorporated into the design of novel inhibitors targeting these and other important receptor systems.

Antimicrobial Activity Evaluation of Derived Scaffolds

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Scaffolds derived from this compound have been explored for their potential to yield compounds with significant antibacterial and antifungal properties. The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds.

Research has demonstrated that derivatives incorporating brominated and fluorinated phenyl groups can exhibit potent antibacterial activity. In one study, a series of bromophenol derivatives were evaluated against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA). nih.govacs.org One compound, 3-bromo-2,6-dihydroxyacetophenone, showed particularly good activity against both S. aureus and the drug-resistant MRSA strain. nih.govresearchgate.net

Another study focused on fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole (B32235) analogues. nih.gov While the 1,2,4-triazoles were not highly active, certain thiosemicarbazide (B42300) derivatives with trifluoromethyl substitutions showed potent activity against Gram-positive bacteria, including clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. mdpi.com

Table 2: Antibacterial Activity (MIC) of Selected Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 12 |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | S. aureus (reference and clinical isolates) | 7.82 - 31.25 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 |

Data sourced from studies on bromophenol derivatives nih.govacs.org, fluorobenzoylthiosemicarbazides nih.gov, and N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives mdpi.com.

These findings underscore the potential of using scaffolds containing bromo- and fluoro-phenyl groups to develop new antibacterial agents to combat resistant bacterial strains. nih.gov

The investigation of derivatives extends to their efficacy against fungal and viral pathogens. Isoxazole motifs, which can be synthesized from related starting materials, are present in several clinically approved drugs and exhibit a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com

A study focusing on the synthetic amide 2-bromo-N-phenylacetamide demonstrated its potential as an antifungal agent. researchgate.net This compound exhibited fungicidal activity against several fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net It showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for the majority of strains tested and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL. researchgate.net Furthermore, the compound was effective against mature Candida albicans biofilms, an important attribute for an antifungal agent. researchgate.net

Table 3: Antifungal Activity of 2-bromo-N-phenylacetamide

| Activity | Concentration (µg/mL) | Percentage of Strains Affected |

| Minimum Inhibitory Concentration (MIC) | 32 | 87.5% |

| Minimum Fungicidal Concentration (MFC) | 64 | 81.25% |

Data sourced from a study on 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp. researchgate.net

These results indicate that simple bromo-acetamide derivatives possess strong antifungal properties, highlighting another important therapeutic avenue for compounds derived from the this compound scaffold.

Antioxidant Potential and Free Radical Scavenging Assays for Derivatives

The investigation into the antioxidant properties of derivatives structurally related to this compound is an active area of research. Antioxidants are crucial for mitigating oxidative stress caused by reactive oxygen species (ROS), and assays measuring free radical scavenging are standard methods to quantify this potential. nih.gov

Derivatives are often evaluated using a variety of assays to determine their capacity to neutralize free radicals. Common in vitro methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the oxygen radical absorbance capacity (ORAC) assay. nih.govmdpi.com For instance, studies on bromophenol derivatives have demonstrated significant antioxidant potential. nih.gov Research on pyrimidine (B1678525) derivatives bearing a para-fluorophenyl group showed notable free radical inhibitory activity, with some analogues demonstrating superior or comparable performance to standard antioxidants like ascorbic acid. researchgate.net In one study, specific acetylated bromophenol derivatives were shown to protect HaCaT keratinocytes from H₂O₂-induced oxidative damage and ROS generation. nih.gov

The antioxidant activity is typically quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The findings from related compound classes suggest that the presence and position of the bromo and fluoro substituents on the phenyl ring could modulate the antioxidant and radical scavenging capabilities of this compound derivatives.

Table 1: Antioxidant Activity of Structurally Related Derivatives This table is illustrative, based on findings from related compound classes, to demonstrate typical data presentation.

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrimidine Derivative (with p-fluoro group) | DPPH Scavenging | IC50 value of 98.5 µg/ml, showing significant activity. | researchgate.net |

| Bromophenol Derivative (3b-9) | H₂O₂-induced damage | Ameliorated oxidative damage in HaCaT keratinocytes. | nih.gov |

| Bromophenol Derivative (4b-3) | ROS Generation | Reduced ROS generation in HaCaT keratinocytes. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity and physical properties. For derivatives of this compound, these investigations focus on how modifications, particularly halogen substitutions and stereochemistry, alter pharmacological effects.

The nature and position of halogen atoms on an aromatic ring can dramatically alter a molecule's biological activity. nih.gov Halogens influence properties such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the molecule interacts with biological targets.

Research on various compound classes demonstrates the profound impact of halogen substitution. In a study on phenoxy acetic acid derivatives targeting the COX-2 enzyme, the introduction of a bromine atom at position 4 of the phenoxy ring consistently resulted in a marked enhancement of inhibitory activity compared to their non-halogenated counterparts. mdpi.com For example, compound 7b (bromo-substituted) showed an IC50 of 0.06 µM, whereas the unsubstituted analogue 7a had an IC50 of 0.13 µM. mdpi.com Similarly, studies on peptoids have shown that increasing the size of the halogen (from fluorine to iodine) and the degree of halogenation on phenyl rings can drastically enhance antimicrobial activity against certain bacterial strains. nih.gov This enhanced activity is often linked to changes in hydrophobicity and the molecule's ability to self-assemble. nih.gov These findings suggest that for derivatives of this compound, modifying the halogen type (e.g., replacing bromine with chlorine or iodine) or its position could be a key strategy for tuning biological efficacy. nih.govmdpi.com

Table 2: Effect of Halogen Substitution on COX-2 Inhibition for Phenoxy Acetic Acid Derivatives

| Compound ID | Substitution on Phenoxy Ring | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| 7a | Unsubstituted | 0.13 ± 0.06 | mdpi.com |

| 7b | 4-Bromo | 0.06 ± 0.01 | mdpi.com |

| 13a | Unsubstituted | 0.23 ± 0.06 | mdpi.com |

| 13b | 4-Bromo | 0.13 ± 0.06 | mdpi.com |

Stereochemistry plays a pivotal role in pharmacology because biological systems, such as enzymes and receptors, are chiral. nih.gov A molecule with a chiral center, like the alpha-carbon in this compound, exists as a pair of enantiomers (R and S forms). These enantiomers, while having identical chemical formulas, have different three-dimensional arrangements and can interact differently with biological targets. nih.govijpsjournal.com

One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). nih.gov A clear example of this is seen in research on 3-Br-acivicin isomers, where only the (5S, αS) isomers showed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to a specific uptake mechanism, likely mediated by an L-amino acid transport system. nih.gov This highlights that for chiral compounds, biological activity can be highly dependent on a specific stereoisomer. nih.govresearchgate.net Therefore, investigating the separate biological activities of the R- and S-enantiomers of this compound and its derivatives is crucial for understanding their full pharmacological potential. mdpi.com

Table 3: Stereochemical Influence on Antiplasmodial Activity of 3-Br-acivicin Isomers This table illustrates the principle of stereoselective activity.

| Isomer Configuration | Biological Activity | Postulated Reason for Selectivity | Reference |

|---|---|---|---|

| (5S, αS) | Significant Antiplasmodial Activity | Uptake mediated by L-amino acid transport system. | nih.gov |

| Other Isomers (e.g., 5R, αR) | No significant activity | Lack of recognition by the stereoselective transport system. | nih.gov |

In Vitro and In Vivo Biological Profiling of Novel Analogues

The development of novel therapeutic agents involves a rigorous profiling process that begins with in vitro assays and progresses to in vivo studies in animal models. This process is essential for evaluating the efficacy and pharmacological properties of new analogues derived from a lead compound.

In vitro profiling typically involves screening compounds against specific molecular targets, such as enzymes or receptors, to determine their potency (e.g., IC50 or EC50 values). For example, a study on novel phenoxy acetic acid hydrazone derivatives identified several compounds with potent and selective inhibitory activity against the COX-2 enzyme in vitro. mdpi.com Compounds showing promise in these initial screens are then advanced to in vivo testing.

Table 4: In Vitro to In Vivo Profiling of Novel Anti-Inflammatory Analogues

| Compound ID | In Vitro COX-2 Inhibition (IC50 in µM) | In Vivo Anti-inflammatory Effect (% Inhibition of Paw Edema) | Reference |

|---|---|---|---|

| 5f | 0.07 ± 0.01 | 63.35% | mdpi.com |

| 7b | 0.06 ± 0.01 | 46.51% | mdpi.com |

| 10c | 0.07 ± 0.01 | Not Reported | mdpi.com |

| 10d | 0.08 ± 0.01 | Not Reported | mdpi.com |

Computational and Theoretical Studies of 2 Bromo 2 4 Fluorophenyl Acetic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost, making them suitable for studying halogenated organic acids.

The electronic structure of a molecule governs its reactivity. Computational studies on compounds structurally similar to 2-Bromo-2-(4-fluorophenyl)acetic acid often use DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to analyze their electronic properties. niscpr.res.in Such analyses include the calculation of various reactivity descriptors derived from the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key electronic properties and reactivity descriptors investigated through these methods include:

HOMO-LUMO Energy Gap: This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution across the molecule. eurjchem.com They identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Fukui Functions: These descriptors are used to predict the local reactivity at specific atomic sites within the molecule, identifying which atoms are most likely to act as electrophiles or nucleophiles. niscpr.res.in

Below is a table of computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | PubChem nih.gov |

| Molecular Weight | 233.03 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 231.95352 Da | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

The presence of a chiral center at the alpha-carbon and rotatable single bonds means that this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements. The rotation around the sigma bond connecting the chiral carbon to the 4-fluorophenyl ring results in different conformers. youtube.com The stability of these conformers is dictated by steric and electronic effects, with the goal of minimizing steric hindrance between bulky groups like the bromine atom and the phenyl ring. youtube.com

Computational methods, particularly DFT, are used to:

Map the Potential Energy Surface: By systematically rotating the key dihedral angles, a potential energy surface can be generated.

Identify Energy Minima: The points of lowest energy on this surface correspond to stable conformers (e.g., staggered conformations).

Identify Energy Maxima: The points of highest energy correspond to transition states between conformers (e.g., eclipsed conformations). youtube.com

Studies on analogous compounds, such as 2-bromo-2-(4-chlorophenyl)acetic acid, have shown that the relative positioning of the halogen atoms significantly impacts the molecule's stability. The most stable conformer is the one that minimizes unfavorable interactions, such as gauche interactions between adjacent bulky groups. youtube.com

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent or bound to a protein.

The surrounding solvent can have a profound impact on the conformational preferences of a solute. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water). These simulations reveal how factors like hydrogen bonding with the carboxylic acid group and the dielectric properties of the solvent influence the equilibrium between different conformers. For related halogenated phenylacetic acids, it has been noted that stability can be higher in polar solvents, an effect that MD simulations can quantify by calculating the free energy of solvation for different conformations.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

In studies involving derivatives of a related compound, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, molecular docking was used to investigate their potential as anti-inflammatory agents by predicting their interactions with cyclooxygenase enzymes (COX-1 and COX-2). csfarmacie.cz The docking process involves placing the ligand in various orientations within the receptor's binding pocket and scoring them based on how well they fit geometrically and energetically.

The results from such studies provide critical information:

Binding Affinity: The docking score, often expressed as binding energy (in kcal/mol), estimates the strength of the interaction. A more negative value typically indicates a stronger binding affinity.

Binding Pose: Docking reveals the most likely three-dimensional orientation of the ligand in the active site.

Key Interactions: Analysis of the best-docked poses identifies specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the complex.

In the study of the aforementioned triazole derivatives, several compounds showed promising binding energies for COX-1. The effect of different alkyl groups on the molecule's affinity and selectivity for COX-1 over COX-2 was also demonstrated, highlighting how docking can guide the optimization of lead compounds. csfarmacie.cz

The table below summarizes the docking results for two of the most effective derivatives from that study.

| Compound | Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

| Compound 2e | COX-1 | -7.843 | 0.135 |

| Compound 2g | COX-1 | -7.796 | 0.146 |

These in silico studies show that derivatives containing a bromo-fluorophenyl moiety can be effectively modeled to predict their interactions with biological targets, providing a rational basis for the development of new therapeutic agents. csfarmacie.cz

Identification of Binding Modes and Key Intermolecular Interactions

Understanding how a molecule binds to its biological target, such as a protein or enzyme, is fundamental to explaining its activity. Computational docking simulations are a primary method used to predict the preferred orientation of a ligand when it forms a complex with a receptor. These simulations place the ligand into the receptor's binding site in various positions and score them based on feasibility.

For this compound, key structural features dictate its potential interactions:

Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. Docking studies would likely show the carboxylate moiety forming crucial hydrogen bonds with amino acid residues like lysine, arginine, or tyrosine within a target's binding site. frontiersin.org

4-Fluorophenyl Group: The aromatic ring can participate in hydrophobic interactions and pi-stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The fluorine atom can engage in specific interactions, including halogen bonding, which can enhance binding affinity and selectivity.

Bromo-Substituent: The bromine atom at the alpha-carbon is highly significant. It increases the electrophilicity of this carbon, making it a potential site for covalent bond formation with a nucleophilic residue (e.g., cysteine or serine) in a target protein, leading to irreversible inhibition.

Molecular Electrostatic Potential (MEP) maps are often used to visualize the electronic distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the area around the carboxylic oxygen atoms would show a strong negative potential, indicating its role as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group would be a site of positive potential. scispace.com These models help rationalize and predict the key intermolecular forces that stabilize the ligand-receptor complex.

Virtual Screening for Novel Bioactive Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.

The process, as it would be applied to find analogues of this compound, typically involves these steps:

Target Selection and Preparation: A three-dimensional structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is prepared for docking. An example could be an enzyme implicated in a specific disease.

Compound Library Compilation: A large, diverse library of commercially available or synthetically accessible compounds is assembled. This library would include molecules with scaffolds similar to this compound but with variations in the substituents on the phenyl ring or replacements for the bromo or carboxyl groups.

Docking and Scoring: The entire library of compounds is docked into the active site of the target protein. Each compound is assigned a score based on its predicted binding affinity and the quality of its interactions.

Filtering and Selection: Compounds are filtered based on various criteria, such as docking score, drug-likeness properties, and novelty of the chemical scaffold. A smaller, more manageable set of "hits" is selected for experimental testing.

This approach allows for the rapid identification of novel chemical starting points that retain the key binding features of the original molecule while exploring new chemical space to improve properties like potency and selectivity. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling use statistical methods to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Predictive Models for Biological Activity and Selectivity

QSAR models are built on the principle that the activity of a chemical is a function of its molecular structure and properties. To develop a predictive QSAR model for derivatives of this compound, a series of analogues would be synthesized and tested for their biological activity (e.g., IC₅₀ values against a target enzyme).

The key components of building a QSAR model are:

Molecular Descriptors: For each compound in the series, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP for hydrophobicity), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.gov

Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to find a correlation between a subset of these descriptors and the observed biological activity. mdpi.comresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (predicting the activity of compounds not used in model creation). nih.gov A high coefficient of determination (R²) and predictive R² (pred_r²) indicate a robust and reliable model. nih.govmdpi.com

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Rational Design of New Chemical Entities

Rational design is a strategy for developing new molecules based on a detailed understanding of the biological target and the interactions of known ligands. mdpi.com It combines insights from structural biology, computational modeling, and QSAR.

Using this compound as a starting point, rational design could proceed as follows:

Analyze the Binding Mode: Insights from docking studies (Section 6.3.1) would identify which parts of the molecule are essential for binding and where modifications could be beneficial. For example, if an empty hydrophobic pocket is identified near the phenyl ring, analogues with larger hydrophobic groups at that position could be designed.

Apply QSAR Insights: The QSAR model (Section 6.4.1) would provide quantitative guidance. If the model shows that electron-withdrawing groups on the phenyl ring increase activity, new derivatives incorporating groups like nitro or cyano would be proposed.

Structure-Based Design: The design process might involve creating molecules that can form additional hydrogen bonds or other favorable interactions with the target protein. This could involve changing the position of the fluorine atom or introducing other functional groups. mdpi.com

Iterative Improvement: The newly designed compounds are synthesized and tested. The results are then used to refine the computational models, leading to a new cycle of design and optimization. This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can become a drug, it must demonstrate acceptable ADMET properties. In silico models provide early predictions of these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov

Gastrointestinal Absorption and Blood-Brain Barrier Permeability